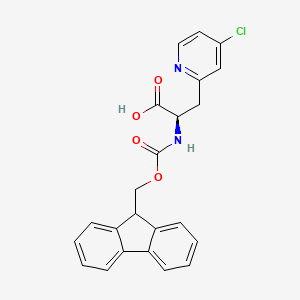
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a chloropyridine moiety, and a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid typically involves multiple steps:
Fmoc Protection:
Formation of the Propanoic Acid Backbone: This can be achieved through various organic reactions such as aldol condensation or Michael addition.
Introduction of the Chloropyridine Moiety: This step often involves nucleophilic substitution reactions where the chloropyridine is introduced to the propanoic acid backbone.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The choice of method depends on the desired yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanoic acid moiety.
Reduction: Reduction reactions can target the chloropyridine moiety or the Fmoc group.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloropyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Groups: The Fmoc group is commonly used in peptide synthesis to protect amine functionalities.
Biology
Bioconjugation: The compound can be used to link biomolecules for various applications, including drug delivery and diagnostics.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of novel materials with specific properties.
作用机制
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid depends on its application. In drug development, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.
相似化合物的比较
Similar Compounds
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromopyridin-2-yl)propanoic acid: Similar structure but with a bromine atom instead of chlorine.
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylpyridin-2-yl)propanoic acid: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chloropyridine moiety and the Fmoc protecting group makes ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid unique, providing specific reactivity and applications that are not found in similar compounds.
属性
分子式 |
C23H19ClN2O4 |
|---|---|
分子量 |
422.9 g/mol |
IUPAC 名称 |
(2R)-3-(4-chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C23H19ClN2O4/c24-14-9-10-25-15(11-14)12-21(22(27)28)26-23(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20-21H,12-13H2,(H,26,29)(H,27,28)/t21-/m1/s1 |
InChI 键 |
XPZUFCQFKKGOAX-OAQYLSRUSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=NC=CC(=C4)Cl)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC=CC(=C4)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


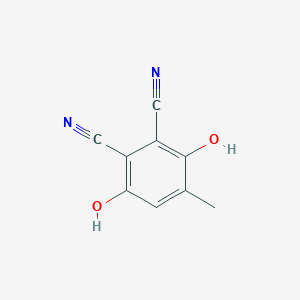
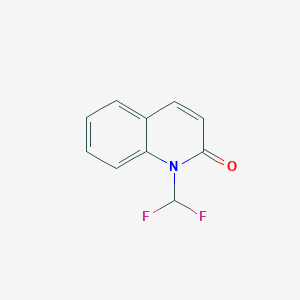

![1-(1,1-difluorospiro[2.3]hexan-5-yl)-N-methylmethanamine](/img/structure/B12956196.png)
![10H-5,10-[1,2]benzenoacridophosphine](/img/structure/B12956202.png)
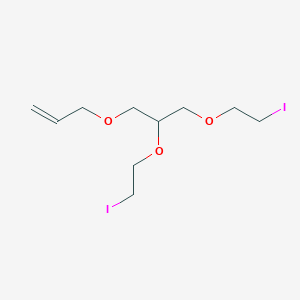
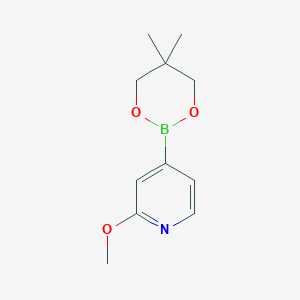

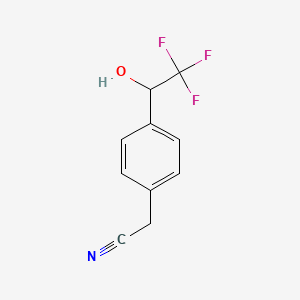
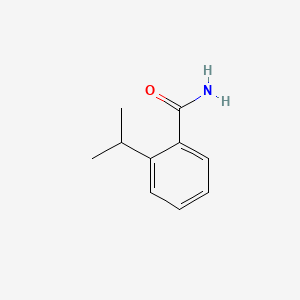
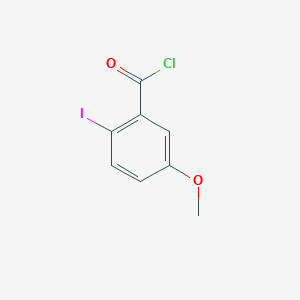
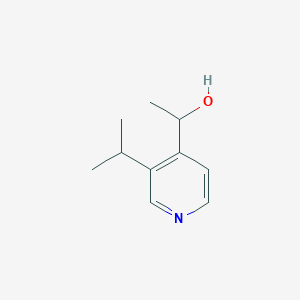

![2-(Benzo[b]thiophen-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12956244.png)
